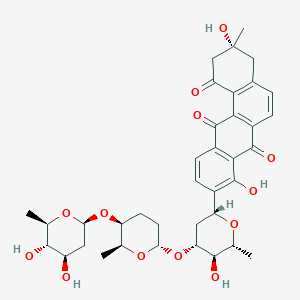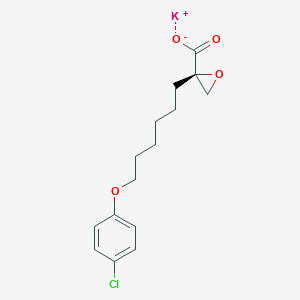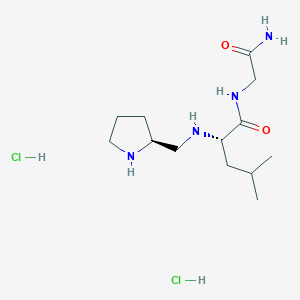
Éster metílico de flurbiprofeno
Descripción general
Descripción
Flurbiprofen methyl ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is known for its potential in reducing gastrointestinal side effects associated with flurbiprofen by masking the free carboxylic acid group .
Aplicaciones Científicas De Investigación
Flurbiprofen methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to reduce gastrointestinal side effects in animal models.
Medicine: Explored as a prodrug to improve the bioavailability and reduce the side effects of flurbiprofen.
Industry: Utilized in the development of new NSAID formulations with improved safety profiles
Mecanismo De Acción
Target of Action
Flurbiprofen Methyl Ester primarily targets Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Flurbiprofen Methyl Ester, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects by inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . The reduction in prostaglandin synthesis alleviates inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Flurbiprofen Methyl Ester is the prostaglandin synthesis pathway . By inhibiting COX-1, Flurbiprofen Methyl Ester reduces the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects include a decrease in inflammation and associated pain.
Result of Action
The molecular effect of Flurbiprofen Methyl Ester involves the inhibition of COX-1, leading to a decrease in prostaglandin synthesis . On a cellular level, this results in a reduction of the inflammatory response and associated pain.
Action Environment
The action, efficacy, and stability of Flurbiprofen Methyl Ester can be influenced by various environmental factors. For instance, the solvent used can affect the intermolecular associations of the compound . Heterochiral association was preferred in toluene, while homochiral association was preferred in more polar solvents . Understanding these influences can help optimize the drug’s therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flurbiprofen methyl ester can be synthesized through direct esterification of flurbiprofen with methanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is carried out under reflux conditions, and the product is purified using column chromatography with n-hexane and ethyl acetate as eluents .
Industrial Production Methods
Industrial production of flurbiprofen methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The esterification reaction is optimized for large-scale production by adjusting reaction times, temperatures, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Flurbiprofen methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Flurbiprofen.
Reduction: Flurbiprofen alcohol.
Substitution: Various flurbiprofen derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Flurbiprofen: The parent compound with similar anti-inflammatory properties but higher gastrointestinal side effects.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: Structurally related to flurbiprofen with comparable pharmacological effects.
Uniqueness
Flurbiprofen methyl ester is unique due to its potential to reduce gastrointestinal side effects while maintaining the therapeutic efficacy of flurbiprofen. This makes it a promising candidate for developing safer NSAID formulations .
Propiedades
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66202-86-6 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)

